Eucatropine hydrochloride (CAS 536-93-6) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist utilized primarily as a short-acting mydriatic agent [1]. Unlike many traditional tropine-derived anticholinergics, eucatropine is structurally optimized to induce pupillary dilation without causing significant paralysis of the ciliary muscle (cycloplegia) [1]. As a highly water-soluble hydrochloride salt, it is readily formulated into aqueous ophthalmic solutions and physiological buffers. Its pharmacological profile—characterized by a rapid onset and a short duration of action of approximately four hours [2]—makes it a highly specific procurement choice for ophthalmic research, provocative glaucoma testing, and specialized diagnostic formulations where isolated mydriasis is required.
Substituting eucatropine hydrochloride with more common anticholinergic agents like atropine sulfate, cyclopentolate, or homatropine fundamentally alters experimental and clinical outcomes due to profound differences in cycloplegic activity and duration [1]. Standard substitutes induce robust ciliary muscle paralysis lasting from 24 hours (cyclopentolate) to up to 14 days (atropine), which confounds studies requiring intact accommodative reflexes and introduces severe risks in closed-angle glaucoma models[1]. Furthermore, attempting to substitute the hydrochloride salt with eucatropine free base results in formulation failure; the free base possesses limited water solubility and precipitates in standard aqueous buffers, whereas the hydrochloride salt maintains complete aqueous solubility and phase stability when properly buffered [2].
Eucatropine hydrochloride differentiates itself from other tropine derivatives by inducing mydriasis without significant cycloplegia. While standard agents like atropine sulfate paralyze the ciliary muscle for 10 to 14 days [1], and cyclopentolate for up to 24 hours, eucatropine isolates the mydriatic response, with effects wearing off in approximately 4 hours [2]. This quantitative difference makes it the preferred procurement choice for in vivo models requiring pupil dilation without prolonged ciliary paralysis.
| Evidence Dimension | Cycloplegic duration and recovery time |
| Target Compound Data | Minimal cycloplegia; mydriasis recovery in ~4 hours |
| Comparator Or Baseline | Atropine sulfate (accommodation recovery takes 10–14 days) |
| Quantified Difference | >98% reduction in recovery time compared to atropine |
| Conditions | Topical ophthalmic application |
Procuring eucatropine hydrochloride allows researchers to isolate pupillary dilation without confounding experiments with multi-day ciliary muscle paralysis.
For aqueous ophthalmic formulations, the choice of salt form dictates phase stability. Eucatropine free base possesses limited water solubility and is highly prone to precipitation if the formulation pH is not strictly controlled. Procuring eucatropine hydrochloride ensures high aqueous solubility, allowing formulators to maintain the active pharmaceutical ingredient in solution by buffering at a sufficiently low pH, thereby preventing the precipitation of the alkaloidal base without requiring organic co-solvents [1].
| Evidence Dimension | Aqueous solubility and phase stability |
| Target Compound Data | Highly soluble; remains stable in low-pH buffered aqueous solutions |
| Comparator Or Baseline | Eucatropine free base (limited water solubility; precipitates) |
| Quantified Difference | Prevents alkaloidal base precipitation in aqueous media |
| Conditions | Buffered aqueous ophthalmic solutions |
Buyers formulating aqueous eye drops or in vitro assays must procure the hydrochloride salt to avoid precipitation and eliminate the need for organic co-solvents.
In preclinical models of closed-angle glaucoma, inducing mydriasis to test for IOP spikes requires an agent with a rapid offset to prevent severe, sustained angle closure. Eucatropine hydrochloride is employed as a provocative testing agent because its short duration safely induces measurable IOP increases (e.g., +5 mm Hg) while allowing rapid recovery[1]. In contrast, long-acting comparators like homatropine maintain mydriasis for up to 2 days [2], presenting an unacceptable risk profile for provocative testing workflows.
| Evidence Dimension | Duration of mydriasis for provocative IOP testing |
| Target Compound Data | ~4 hours duration, allowing safe, controlled IOP elevation |
| Comparator Or Baseline | Homatropine (mydriasis lasting up to 48 hours) |
| Quantified Difference | 12-fold shorter duration of action, minimizing angle-closure risk |
| Conditions | Provocative testing for suspected closed-angle glaucoma |
Selecting eucatropine hydrochloride ensures safety and reproducibility in glaucoma provocative models by preventing irreversible or prolonged angle-closure events.
Where this compound is the right choice for developing short-acting, aqueous mydriatic eye drops. Procuring the hydrochloride salt ensures complete solubility and prevents the precipitation of the alkaloidal base in low-pH buffered solutions, eliminating the need for organic co-solvents that are required when using the free base[1].
Where this compound is the right choice for inducing controlled intraocular pressure (IOP) spikes in suspected closed-angle glaucoma models. Its 4-hour duration allows for safe, reversible testing (e.g., +5 mm Hg IOP elevation) without the multi-day angle-closure risks associated with homatropine or atropine [2].
Where this compound is the right choice for isolating mydriatic responses in pharmacological models. Because it lacks the profound cycloplegic effects of cyclopentolate or atropine, researchers can study pupil dilation while preserving the subject's ciliary accommodation and near-vision reflexes [3].
Acute Toxic